molecular formula C13H25NO4 B10765292 5-Octyl D-Glutamate

5-Octyl D-Glutamate

Cat. No.: B10765292
M. Wt: 259.34 g/mol
InChI Key: UCDDOKSXLQWTOD-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Octyl D-Glutamate: is a derivative of the amino acid D-glutamate. It is a stable, cell-permeable molecule that generates free D-glutamate upon hydrolysis of the ester bond by cytoplasmic esterases . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Octyl D-Glutamate typically involves the esterification of D-glutamic acid with octanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 5-Octyl D-Glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions containing esterases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Hydrolysis: Free D-glutamate and octanol.

    Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

Chemistry: 5-Octyl D-Glutamate is used as a precursor in the synthesis of various glutamate derivatives. It is also employed in studies involving ester hydrolysis and esterification reactions .

Biology: In biological research, this compound is used to study the cellular effects of D-glutamate. It helps in understanding the role of D-glutamate in cellular metabolism and signaling pathways .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in neuroprotection and the treatment of neurodegenerative diseases. It is used to study the effects of D-glutamate on neuronal cells and its potential to mitigate excitotoxicity .

Industry: this compound finds applications in the production of biodegradable polymers and as a component in specialty chemicals. It is also used in the formulation of certain pharmaceuticals and agrochemicals .

Mechanism of Action

The primary mechanism of action of 5-Octyl D-Glutamate involves the hydrolysis of its ester bond by cytoplasmic esterases, releasing free D-glutamate. D-glutamate then participates in various metabolic pathways and cellular processes. It acts on glutamate receptors and transporters, influencing neurotransmission and cellular signaling . The compound’s effects are mediated through its interaction with ionotropic and metabotropic glutamate receptors, leading to changes in intracellular calcium levels and activation of downstream signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific interaction with D-glutamate receptors and transporters. Unlike its L-isomer, it has distinct effects on cellular metabolism and signaling pathways. Its cell-permeable nature and stability make it a valuable tool in research, particularly in studies involving D-glutamate .

Properties

IUPAC Name

(2R)-2-amino-5-octoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDDOKSXLQWTOD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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